molecular formula C6H4O3S B3025415 Thieno[3,4-c]furan-1,3(4H,6H)-dione CAS No. 75532-25-1

Thieno[3,4-c]furan-1,3(4H,6H)-dione

Cat. No.: B3025415
CAS No.: 75532-25-1
M. Wt: 156.16 g/mol
InChI Key: OEPDMUMGYXMSJZ-UHFFFAOYSA-N
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Description

Thieno[3,4-c]furan-1,3(4H,6H)-dione is a heterocyclic compound that features a fused ring system combining both thiophene and furan moieties

Chemical Reactions Analysis

Types of Reactions: Thieno[3,4-c]furan-1,3(4H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and alcohol derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Comparison: Thieno[3,4-c]furan-1,3(4H,6H)-dione is unique due to its specific ring fusion and the presence of both thiophene and furan moieties. This structural feature imparts distinct electronic and chemical properties, making it more versatile in various applications compared to its analogs .

Biological Activity

Thieno[3,4-c]furan-1,3(4H,6H)-dione is a sulfur-containing heterocyclic compound characterized by a fused thieno and furan ring system. Its molecular formula is C₆H₄O₃S, and it features a dione functional group that contributes to its reactivity and potential biological activity. This compound has been investigated for its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition.

  • Molecular Weight : 156.16 g/mol
  • CAS Number : 75532-25-1
  • Structure : Contains a fused thieno and furan ring system with a dione functional group.

Biological Activities

This compound exhibits several notable biological activities:

  • Anticancer Activity :
    • Studies have shown that this compound derivatives demonstrate significant antiproliferative effects against various cancer cell lines. For instance, one derivative exhibited the highest activity against the cervical (HeLa) cancer cell line with an IC50 value in the low micromolar range .
    • The compound's mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation.
  • Enzyme Inhibition :
    • It has been identified as a potential inhibitor of aromatase, an enzyme critical in estrogen biosynthesis. This inhibition is particularly relevant for estrogen-receptor-positive breast cancer treatments .
    • The compound has also shown promise as a selective inhibitor of sirtuins (SIRT2), which are involved in various pathophysiological processes .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to the basic structure can significantly alter its biological activity. For example:

Modification Effect on Activity Reference
Alkylation at position 5Enhanced anticancer activity
Substitution on furan ringAltered enzyme inhibition profile
Variations in diene systemsDifferent reactivity patterns in Diels-Alder reactions

Case Study 1: Anticancer Properties

A study evaluated various derivatives of this compound for their anticancer properties against multiple cell lines. The results indicated that certain derivatives had GI50 values ranging from 0.25 to 2.4 μM, demonstrating potent activity compared to established drugs like abiraterone and galeterone .

Case Study 2: Aromatase Inhibition

In another investigation focusing on aromatase inhibitors, this compound derivatives were tested for their ability to inhibit aromatase in vitro. The most active compounds exhibited IC50 values significantly lower than traditional inhibitors used as references .

Properties

IUPAC Name

4,6-dihydrothieno[3,4-c]furan-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O3S/c7-5-3-1-10-2-4(3)6(8)9-5/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPDMUMGYXMSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75532-25-1
Record name 4,6-dihydrothieno[3,4-c]furan-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-hydroxy tetrahydro thiophene-3,4-dicarboxylicacid-4-methylester (2.87 g, 14.9 mmol) in acetic anhydride (20 ml) was refluxed for 4 h. The reaction mixture was filtered and concentrated under reduce pressure. The solid residue was triturated with acetone, dried with Na2SO4 and concentrated in vacuo. The solid product was recrystallized from benzene to give 2,5-dihydrothiophene-3,4-dicarboxylic anhydride in 26% yield.
Name
3-hydroxy tetrahydro thiophene-3,4-dicarboxylicacid-4-methylester
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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